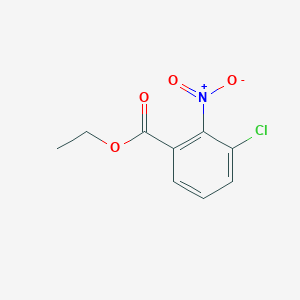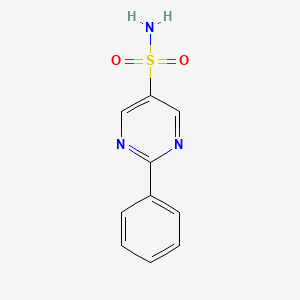
2-Phenylpyrimidine-5-sulfonamide
説明
2-Phenylpyrimidine-5-sulfonamide is a compound with the CAS Number: 1803611-26-8 . It has a molecular weight of 235.27 and its IUPAC name is 2-phenylpyrimidine-5-sulfonamide . The compound is a powder and is stored at room temperature .
Molecular Structure Analysis
Sulfonamides, including 2-Phenylpyrimidine-5-sulfonamide, are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group and are characteristic of the existence of sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings .
Physical And Chemical Properties Analysis
2-Phenylpyrimidine-5-sulfonamide is a powder that is stored at room temperature . It has a melting point of 230-235 degrees .
科学的研究の応用
Antibiotic Detection and Analysis
Generation of Broad Specificity Antibodies for Sulfonamide Antibiotics
A study developed a highly sensitive enzyme-linked immunosorbent assay (ELISA) for the analysis of milk samples, utilizing antibodies against sulfonamide antibiotic congeners. This method achieved selectivity against the common aminobenzenesulfonylamino moieties, demonstrating potential for detecting a wide range of sulfonamide antibiotics in the veterinary field, especially in compliance with EC regulations (Adrián et al., 2009).
Antimicrobial and Antitubercular Activity
Newer Thiazolopyrimidine-Based Sulfonamides
A class of thiazolopyrimidine-based sulfonamides was synthesized to combat microbial infections. These compounds showed promising in vitro antimicrobial activity against certain bacterial and fungal strains, as well as antitubercular activity, highlighting their potential as new agents to fight against microbial infections (Patel, Purohit, & Rajani, 2014).
Antimycobacterial Agents
Discovery of Inhibitors of Mycobacterial Beta-Carbonic Anhydrases
A series of 2-(hydrazinocarbonyl)-3-aryl-1H-indole-5-sulfonamides showed excellent nanomolar inhibitory activity against two beta-carbonic anhydrases from Mycobacterium tuberculosis. These findings suggest potential for developing antimycobacterial agents with a novel mechanism of action (Güzel et al., 2009).
Herbicide Development
Synthesis of Sulfonylurea Herbicides
Research into the synthesis of sulfonylurea herbicides, such as imazosulfuron and its derivatives, utilized 2-aminopyrimidine compounds. This process involved multiple steps, including chlorosulfonation and condensation reactions, to produce herbicides with potential for agricultural use (Gui-zhe, 2015).
Safety And Hazards
The safety information for 2-Phenylpyrimidine-5-sulfonamide indicates that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling . In case of ingestion, one should call a poison center or doctor if they feel unwell .
将来の方向性
While specific future directions for 2-Phenylpyrimidine-5-sulfonamide are not available, research into similar compounds, such as 2-aminopyrimidine derivatives, has shown promise in the treatment of diseases like sleeping sickness and malaria . This suggests potential avenues for future research and development involving 2-Phenylpyrimidine-5-sulfonamide.
特性
IUPAC Name |
2-phenylpyrimidine-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c11-16(14,15)9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-7H,(H2,11,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSLWOJIAVGZAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylpyrimidine-5-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



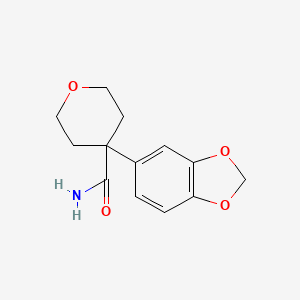
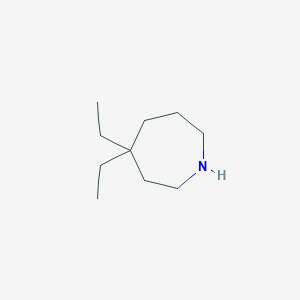
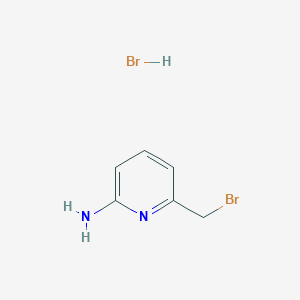
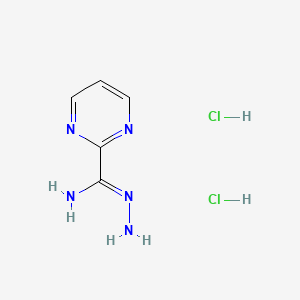
![5-Bromo-1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methyl-1,4-dihydropyrimidin-4-one](/img/structure/B1528244.png)
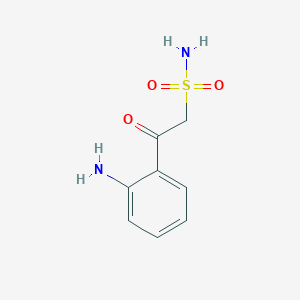
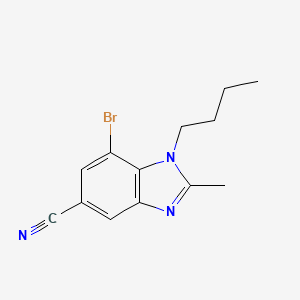

![2-Amino-2-[4-bromo-2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1528252.png)
![3-{[(4-Bromo-5-methoxythiophen-2-yl)methyl]amino}propane-1,2-diol](/img/structure/B1528253.png)
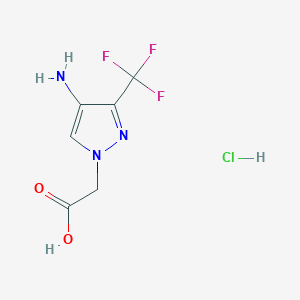
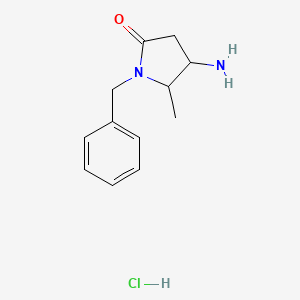
![2-amino-3-{1H-pyrrolo[3,2-b]pyridin-3-yl}propanoic acid dihydrochloride](/img/structure/B1528258.png)
